molecular formula C9H8BrClN2O B8196971 3-Bromo-5-chloro-N-cyclopropylpicolinamide

3-Bromo-5-chloro-N-cyclopropylpicolinamide

Cat. No.: B8196971
M. Wt: 275.53 g/mol
InChI Key: GWVLQMVAIXEDFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-chloro-N-cyclopropylpicolinamide is a chemical compound with the molecular formula C9H8BrClN2O It is a derivative of picolinamide, featuring bromine and chlorine substituents on the pyridine ring and a cyclopropyl group attached to the amide nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-chloro-N-cyclopropylpicolinamide typically involves the following steps:

    Bromination and Chlorination: The starting material, picolinamide, undergoes bromination and chlorination to introduce the bromine and chlorine substituents at the 3 and 5 positions of the pyridine ring, respectively. This can be achieved using bromine and chlorine reagents under controlled conditions.

    Cyclopropylation: The cyclopropyl group is introduced by reacting the brominated and chlorinated picolinamide with a cyclopropylating agent, such as cyclopropylamine, under suitable reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:

  • Use of efficient catalysts to enhance reaction rates.
  • Implementation of purification techniques such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-5-chloro-N-cyclopropylpicolinamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine substituents can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

    Coupling Reactions: It can be involved in coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used under basic conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the bromine or chlorine atoms.

Scientific Research Applications

3-Bromo-5-chloro-N-cyclopropylpicolinamide has diverse applications in scientific research, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-5-chloro-N-cyclopropylpicolinamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes or Receptors: It can interact with enzymes or receptors, modulating their activity and influencing biological processes.

    Inhibiting or Activating Pathways: The compound may inhibit or activate specific signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

    5-Bromo-N-cyclopropylpicolinamide: Similar structure but lacks the chlorine substituent.

    3-Chloro-5-bromo-N-cyclopropylpicolinamide: Similar structure with different positioning of substituents.

Uniqueness: 3-Bromo-5-chloro-N-cyclopropylpicolinamide is unique due to the specific combination of bromine, chlorine, and cyclopropyl groups, which confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

3-bromo-5-chloro-N-cyclopropylpyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClN2O/c10-7-3-5(11)4-12-8(7)9(14)13-6-1-2-6/h3-4,6H,1-2H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWVLQMVAIXEDFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=C(C=C(C=N2)Cl)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.53 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.